molecular formula [ClC6H3(OH)]2S<br>C12H8Cl2O2S B1222476 Fenticlor CAS No. 97-24-5

Fenticlor

Cat. No.: B1222476
CAS No.: 97-24-5
M. Wt: 287.2 g/mol
InChI Key: ANUSOIHIIPAHJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Fenticlor is an antibacterial and antifungal agent primarily used for topical applications . It is also used in veterinary medicine . The primary targets of this compound are bacterial cells, specifically Staphylococcus aureus and Escherichia coli .

Mode of Action

This compound interacts with its targets by being adsorbed by the bacterial cell wall and cell membrane . The cell membrane is likely the main site of adsorption and action . The drug’s uptake involves reversible adsorption of the neutral molecule onto the cell . The quantity of this compound adsorbed determines whether it is bacteriostatic (inhibits bacterial growth) or bactericidal (kills bacteria) .

Biochemical Pathways

This compound affects the metabolic activities of bacterial cells. At bacteriostatic concentrations, this compound inhibits energy-dependent uptake of amino acids, assimilation of amino acids and glucose into cellular material, and total protein synthesis . In contrast, energy-independent uptake of amino acids and the uptake of glucose are minimally affected .

Pharmacokinetics

It is known that these properties play a crucial role in drug discovery and chemical safety assessment

Result of Action

This compound produces rapid and marked damage to the cell membranes of Staphylococcus aureus and Escherichia coli, causing leakage of 260 nm material and pentose from whole cells, and lysis of spheroplasts of E. coli . This membrane damage is related to the bactericidal activity of this compound .

Action Environment

The environment can influence the action, efficacy, and stability of this compound. For instance, the lipid-rich nature of the cell walls of E. coli acts as an adsorbing barrier, preventing the access of the drug to its site of action . This makes E. coli less susceptible to this compound’s antibacterial action compared to Staphylococcus aureus .

Biochemical Analysis

Biochemical Properties

Fenticlor plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to be adsorbed by bacterial cells, particularly by the cell wall and cell membrane, where it exerts its antibacterial activity . This compound interacts with enzymes involved in metabolic reactions within the cell, inhibiting energy-dependent processes such as the uptake of amino acids and glucose assimilation . This inhibition disrupts the normal metabolic functions of the cell, leading to its antibacterial effects.

Cellular Effects

This compound affects various types of cells and cellular processes. In bacterial cells, it is adsorbed by the cell wall and cell membrane, leading to either bacteriostatic or bactericidal effects depending on the concentration . It inhibits energy-dependent uptake of amino acids and glucose, assimilation of these molecules into cellular material, and total protein synthesis . These effects disrupt cellular metabolism and energy production, ultimately leading to cell death. This compound’s impact on cell signaling pathways and gene expression is primarily through its disruption of metabolic processes and energy coupling mechanisms within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. This compound is adsorbed onto the bacterial cell wall and membrane, where it disrupts the normal function of these structures . It inhibits metabolic reactions that are energy-dependent, such as the uptake and assimilation of amino acids and glucose . This inhibition likely results from the disruption of energy coupling mechanisms within the cell, preventing the cell from carrying out essential metabolic functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is adsorbed by bacterial cells in a reversible manner, with the extent of adsorption influencing its bacteriostatic or bactericidal effects . Over time, the stability and degradation of this compound can impact its long-term effects on cellular function. Studies have shown that this compound remains effective over extended periods, but its activity may decrease as it degrades or as bacterial cells develop resistance .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, this compound exhibits bacteriostatic effects, inhibiting the growth and reproduction of bacteria . At higher dosages, it exerts bactericidal effects, leading to the death of bacterial cells . High doses of this compound can also result in toxic or adverse effects, such as photosensitivity and potential toxicity to non-target cells . These threshold effects highlight the importance of careful dosage management in therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. It inhibits energy-dependent metabolic reactions within bacterial cells, disrupting the normal metabolic flux and leading to the accumulation of unmetabolized substrates . This disruption affects the overall metabolic balance within the cell, contributing to its antibacterial effects. The specific enzymes and cofactors involved in these pathways are primarily those associated with amino acid and glucose metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through adsorption onto the cell wall and membrane . It interacts with transporters and binding proteins that facilitate its uptake and localization within the cell. The distribution of this compound within the cell is influenced by its affinity for lipid-rich structures, such as the cell membrane . This localization is crucial for its antibacterial activity, as it allows this compound to disrupt essential cellular functions.

Subcellular Localization

The subcellular localization of this compound is primarily within the cell wall and membrane of bacterial cells . This localization is essential for its activity, as it allows this compound to interact with and disrupt the normal function of these structures. The targeting of this compound to specific compartments within the cell is likely influenced by its chemical properties and interactions with cellular components . Post-translational modifications and targeting signals may also play a role in directing this compound to its site of action.

Preparation Methods

Fenticlor can be synthesized through two primary methods:

Chemical Reactions Analysis

Fenticlor undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form thiophenols.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols.

    Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiophenols, and substituted phenols.

Scientific Research Applications

Fenticlor has a wide range of applications in scientific research:

Comparison with Similar Compounds

Fenticlor is similar to other phenolic antibacterial agents such as hexachlorophene and triclosan. it is unique in its dual antibacterial and antifungal properties. Similar compounds include:

    Hexachlorophene: Primarily used as an antibacterial agent.

    Triclosan: Used as an antibacterial and antifungal agent in various consumer products.

    Chlorhexidine: Another broad-spectrum antimicrobial agent used in medical and dental applications.

This compound’s uniqueness lies in its specific adsorption mechanism and its effectiveness against both bacteria and fungi .

Properties

IUPAC Name

4-chloro-2-(5-chloro-2-hydroxyphenyl)sulfanylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O2S/c13-7-1-3-9(15)11(5-7)17-12-6-8(14)2-4-10(12)16/h1-6,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANUSOIHIIPAHJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)SC2=C(C=CC(=C2)Cl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

[ClC6H3(OH)]2S, C12H8Cl2O2S
Record name 2,2'-THIOBIS(4-CHLOROPHENOL)
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21104
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4026137
Record name Fenticlor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4026137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

2,2'-thiobis(4-chlorophenol) appears as white to cream-colored solid or pale yellow powder. White crystalline solid melting from 175.8-186.8 °C. Odorless and insoluble in water., White to cream-colored solid or pale yellow powder; [CAMEO]
Record name 2,2'-THIOBIS(4-CHLOROPHENOL)
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21104
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Fentichlor
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1160
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
Record name 2,2'-THIOBIS(4-CHLOROPHENOL)
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21104
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

97-24-5
Record name 2,2'-THIOBIS(4-CHLOROPHENOL)
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21104
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Fenticlor
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenticlor [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenticlor
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55636
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Fenticlor
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4112
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Fenticlor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4026137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fenticlor
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.336
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FENTICLOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D61659OVD0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

348.4 to 368.2 °F (NTP, 1992)
Record name 2,2'-THIOBIS(4-CHLOROPHENOL)
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21104
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fenticlor
Reactant of Route 2
Reactant of Route 2
Fenticlor
Reactant of Route 3
Reactant of Route 3
Fenticlor
Reactant of Route 4
Fenticlor
Reactant of Route 5
Reactant of Route 5
Fenticlor
Reactant of Route 6
Fenticlor

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.